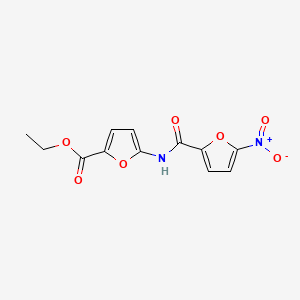![molecular formula C10H18N2O B12897144 N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 62922-47-8](/img/structure/B12897144.png)
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Allylpyrrolidin-2-yl)methyl)acetamide is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an allyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Allylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of allylamine with pyrrolidine-2-carboxaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:
Formation of the Intermediate: Allylamine reacts with pyrrolidine-2-carboxaldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to yield N-((1-Allylpyrrolidin-2-yl)methyl)acetamide.
Industrial Production Methods
Industrial production of N-((1-Allylpyrrolidin-2-yl)methyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Allylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield secondary amines.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
N-((1-Allylpyrrolidin-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-((1-Allylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group and the pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-Allylpyrrolidin-2-yl)methyl)formamide
- N-((1-Allylpyrrolidin-2-yl)methyl)propionamide
- N-((1-Allylpyrrolidin-2-yl)methyl)butyramide
Uniqueness
N-((1-Allylpyrrolidin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group and the acetamide moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Eigenschaften
CAS-Nummer |
62922-47-8 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-6-12-7-4-5-10(12)8-11-9(2)13/h3,10H,1,4-8H2,2H3,(H,11,13) |
InChI-Schlüssel |
RNQUZKYMGGTFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCCN1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
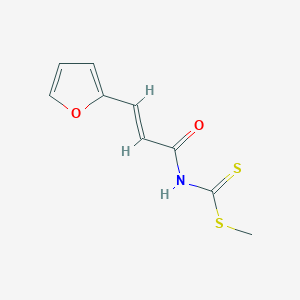
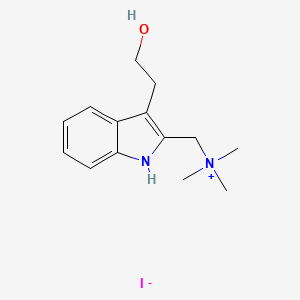


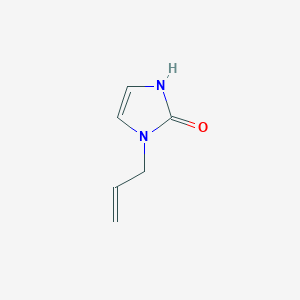
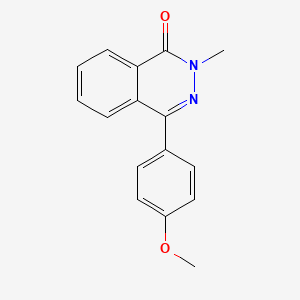
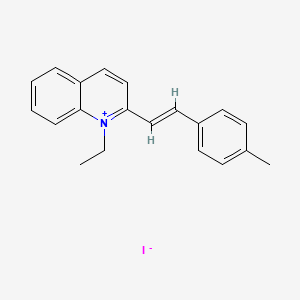

![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)

![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
